molecular formula C14H13N3O3 B4327781 3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

Cat. No.: B4327781
M. Wt: 271.27 g/mol
InChI Key: MELANYNGDLMJMF-UHFFFAOYSA-N
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Description

3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one is a compound belonging to the family of spiroindole-oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one involves several steps:

  • Cyclization Reaction: An indole derivative reacts with a hydrazide to form an oxadiazole ring.

  • Spiro Formation: The intermediate then undergoes a cyclization process to create the spiro compound.

  • Acetylation: Finally, the addition of an acetyl group at the 3' position is achieved through standard acetylation reactions using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

For industrial-scale production, this compound can be synthesized in a multi-step continuous flow process, which offers better control over reaction conditions, higher yields, and reduced by-products. This involves automated machinery that carefully regulates temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one is known to undergo:

  • Oxidation Reactions: It can be oxidized to form various oxo derivatives.

  • Reduction Reactions: Reduction often leads to the formation of hydroxyl derivatives.

  • Substitution Reactions: Nucleophilic or electrophilic substitution can occur at different positions on the indole or oxadiazole rings.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: Potassium permanganate or chromic acid.

  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: Halogenating agents, alkyl halides, or other electrophiles.

Major Products Formed

  • Oxidation: Oxo-analogues with altered electronic properties.

  • Reduction: Hydroxy derivatives with potentially different biological activities.

  • Substitution: Derivatives with varying functional groups at different positions.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one serves as a building block for more complex molecules. Its unique structure allows for the synthesis of derivatives with specific desired properties.

Biology

In biological studies, this compound shows potential as a bioactive agent. It’s explored for its antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

Medically, it has been investigated for its potential in treating various diseases. For example, its ability to inhibit certain enzymes makes it a candidate for anticancer drug development.

Industry

Industrially, it is used as a precursor for advanced materials, given its stability and reactivity.

Mechanism of Action

The mechanism by which 3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one exerts its effects is complex:

  • Molecular Targets: It interacts with enzymes and receptors, often inhibiting their function.

  • Pathways Involved: It can interfere with metabolic pathways, leading to reduced cell viability or altered cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indole-3,2'-[1,3,4]oxadiazole]

  • Spiro[indoline-3,2'-[1,3,4]thiadiazole]

  • 3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

Uniqueness

What sets 3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one apart is its cyclopropyl group. This small, strained ring system introduces unique steric and electronic effects, impacting its reactivity and biological activity in ways that differ from its analogues.

There you go! A deep dive into the fascinating world of this spiro compound. What caught your interest about this molecule?

Properties

IUPAC Name

3-acetyl-5-cyclopropylspiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8(18)17-14(20-12(16-17)9-6-7-9)10-4-2-3-5-11(10)15-13(14)19/h2-5,9H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELANYNGDLMJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 2
3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 4
3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 5
3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 6
3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

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